molecular formula C5H5NO2S2 B2580680 3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione CAS No. 893725-07-0

3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B2580680
CAS No.: 893725-07-0
M. Wt: 175.22
InChI Key: FDGVAEUKGZDPCQ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione is a chemical compound with the molecular formula C5H5NO3S2 It is known for its unique structure, which includes an isothiocyanate group attached to a dihydrothiophene ring with a dioxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione typically involves the reaction of 3-amino-2,3-dihydrothiophene 1,1-dioxide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The reaction can be represented as follows:

3-amino-2,3-dihydrothiophene 1,1-dioxide+thiophosgeneThis compound\text{3-amino-2,3-dihydrothiophene 1,1-dioxide} + \text{thiophosgene} \rightarrow \text{this compound} 3-amino-2,3-dihydrothiophene 1,1-dioxide+thiophosgene→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols.

    Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a thiourea derivative, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins, through isothiocyanate chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity can be exploited for labeling or modifying biomolecules in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione
  • 4-[(3,4-dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione

Uniqueness

3-Isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to similar compounds. This makes it particularly useful in applications requiring specific chemical modifications.

Properties

IUPAC Name

3-isothiocyanato-2,3-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGVAEUKGZDPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893725-07-0
Record name 3-isothiocyanato-2,3-dihydro-1lambda6-thiophene-1,1-dione
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